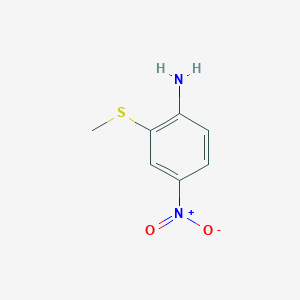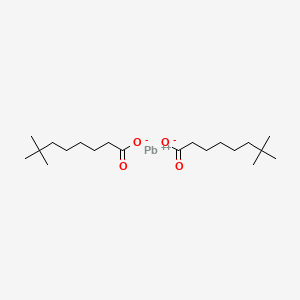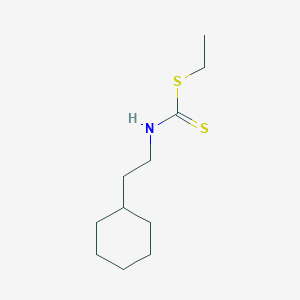
1H-Cyclopenta(c)furan-4,5-dicarboxylic acid, hexahydro-1,3-dioxo-, (1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Cyclopenta©furan-4,5-dicarboxylic acid, hexahydro-1,3-dioxo-, (1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)) ester is a complex organic compound with a unique structure It is characterized by the presence of a cyclopentafuran ring system, dicarboxylic acid groups, and phenyleneoxy linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopenta©furan-4,5-dicarboxylic acid, hexahydro-1,3-dioxo-, (1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)) ester involves multiple steps. The starting materials typically include cyclopentadiene and furan derivatives. The reaction conditions often require the use of catalysts, such as Lewis acids, to facilitate the formation of the cyclopentafuran ring system. The dicarboxylic acid groups are introduced through oxidation reactions, while the phenyleneoxy linkages are formed via nucleophilic substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common practices to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
1H-Cyclopenta©furan-4,5-dicarboxylic acid, hexahydro-1,3-dioxo-, (1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dicarboxylic acid groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Aplicaciones Científicas De Investigación
1H-Cyclopenta©furan-4,5-dicarboxylic acid, hexahydro-1,3-dioxo-, (1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)) ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its bioactive properties.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mecanismo De Acción
The mechanism of action of 1H-Cyclopenta©furan-4,5-dicarboxylic acid, hexahydro-1,3-dioxo-, (1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)) ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclopentene-1,2-dicarboxylic anhydride: A related compound with similar structural features but different reactivity and applications.
Cyclopenta©pyran-1(3H)-one, hexahydro-4,7-dimethyl-: Another compound with a cyclopentafuran ring system, used in different contexts.
Cyclodeca[b]furan-2(3H)-one: A compound with a similar furan ring system, but with distinct chemical properties and uses.
Uniqueness
1H-Cyclopenta©furan-4,5-dicarboxylic acid, hexahydro-1,3-dioxo-, (1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)) ester stands out due to its unique combination of structural features, including the cyclopentafuran ring, dicarboxylic acid groups, and phenyleneoxy linkages.
Propiedades
Número CAS |
72845-43-3 |
|---|---|
Fórmula molecular |
C30H32O9 |
Peso molecular |
536.6 g/mol |
Nombre IUPAC |
2,2,9,22-tetramethyl-7,10,15,21,24-pentaoxapentacyclo[23.2.2.23,6.012,19.013,17]hentriaconta-1(27),3(31),4,6(30),25,28-hexaene-11,14,16,20-tetrone |
InChI |
InChI=1S/C30H32O9/c1-16-14-35-20-9-5-18(6-10-20)30(3,4)19-7-11-21(12-8-19)36-15-17(2)38-28(33)24-22(26(31)37-16)13-23-25(24)29(34)39-27(23)32/h5-12,16-17,22-25H,13-15H2,1-4H3 |
Clave InChI |
KGUWKGQBTBRXBV-UHFFFAOYSA-N |
SMILES canónico |
CC1COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC(OC(=O)C4C(CC5C4C(=O)OC5=O)C(=O)O1)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane](/img/structure/B14464238.png)




